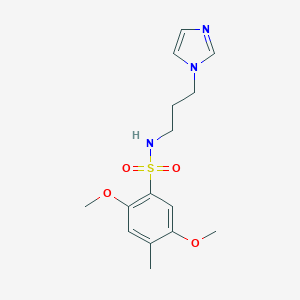
2-(4-Methylbenzoylmethylene)hexahydropyrimidine
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methylbenzoylmethylene)hexahydropyrimidine” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various chemical databases .Aplicaciones Científicas De Investigación
Formation and Ring Opening of Thiopyran-4-Spiro-2'-(1',3'-Diazacyclanes) : A study by Khan and Sandstroem (1991) in the "Journal of Organic Chemistry" explored the reaction of hexahydropyrimidines with methyl iodide and base, leading to derivatives with potential applications in organic synthesis (Khan & Sandstroem, 1991).
Antiinflammatory Activities of Hexahydropyrimidine Derivatives : Tozkoparan et al. (2000) in "Archiv der Pharmazie" reported the synthesis of new hexahydropyrimidine derivatives, showing promising anti-inflammatory properties (Tozkoparan et al., 2000).
Metabolism and Disposition of HIV Integrase Inhibitors : Monteagudo et al. (2007) utilized NMR spectroscopy in a drug discovery program, studying compounds including hexahydropyrimidine derivatives for their role in HIV treatment (Monteagudo et al., 2007).
Structural Analysis of Twisted Push-Pull Ethylenes : Khan et al. (1994) conducted a study on the crystal structures of hexahydropyrimidine derivatives, which could be valuable in understanding molecular configurations in chemistry (Khan et al., 1994).
Transition Metal Complexes with Hexahydropyrimidine Core : Schmidt et al. (2011) described the synthesis of novel transition metal complexes involving hexahydropyrimidine, significant for inorganic chemistry and potentially catalysis (Schmidt et al., 2011).
Tautomerism in Hexahydropyrimidines : Maloshitskaya et al. (2004) studied tautomerism in hexahydropyrimidine derivatives, important for understanding their chemical behavior (Maloshitskaya et al., 2004).
Eco-Friendly Synthesis of Dihydropyrimidinone Derivatives : A study by Mohamed et al. (2013) in "Chemical Science" highlighted the eco-friendly synthesis of dihydropyrimidinone derivatives, with potential antimicrobial applications (Mohamed et al., 2013).
Chemosensor Activity in Hexahydropyrimidines : Tolpygin (2012) synthesized hexahydropyrimidine derivatives that exhibited chemosensor activity towards certain metal ions, useful in analytical chemistry (Tolpygin, 2012).
Conformational Studies on Diazabicycloalkanes : Alder et al. (1993) analyzed the structures of hexahydropyrimidines, contributing to the field of molecular conformational analysis (Alder et al., 1993).
Direcciones Futuras
The future directions for research on “2-(4-Methylbenzoylmethylene)hexahydropyrimidine” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would help to fill in the gaps in our current understanding of this compound .
Propiedades
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-3-5-11(6-4-10)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJDSNOHLWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2NCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500563.png)
![4-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500565.png)
![4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500566.png)
![4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500567.png)
amine](/img/structure/B500569.png)
![2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B500570.png)

amine](/img/structure/B500574.png)

amine](/img/structure/B500579.png)
